molecular formula C30H50O2 B1668229 Calenduladiol CAS No. 10070-48-1

Calenduladiol

Cat. No. B1668229
CAS RN: 10070-48-1
M. Wt: 442.7 g/mol
InChI Key: AJBZENLMTKDAEK-SKESNUHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calenduladiol is a natural compound found in Calendula officinalis Linn. , commonly known as marigold. This plant has a rich history of usage in traditional medicine, cosmetics, perfumes, dyes, pharmaceutical preparations, and food products. It has been approved for food use and is listed by the Food and Drug Administration (FDA) as generally recognized as safe (GRAS) .


Synthesis Analysis

The synthesis of Calenduladiol involves complex pathways within the marigold plant. While specific synthetic methods are beyond the scope of this analysis, it’s important to note that natural products containing calendula, either as extracts or oils, are intricate mixtures with hundreds of biologically active constituents . These constituents include carotenoids, flavonoids, saponins, sterols, phenolic acids, lipids, amino acids, and carbohydrates.

Scientific Research Applications

  • Bioactive Compounds in Calendula officinalis : Calendula officinalis contains bioactive triterpenoid monoesters, including calenduladiol. These compounds have been quantitatively analyzed using high-performance liquid chromatography, highlighting the significant presence of calenduladiol in certain varieties of Calendula officinalis (Neukirch et al., 2004).

  • Wound Healing and Anti-Inflammatory Properties : Calendula officinalis, including calenduladiol, has been shown to have wound healing and anti-inflammatory effects. Studies on animal models have demonstrated the positive impact of Calendula officinalis on the inflammatory and proliferative phases of the healing process, supporting its traditional use in wound care (Parente et al., 2012).

  • Antioxidant Properties and Skin Protection : Calendula officinalis exhibits antioxidant properties and has been studied for its potential in protecting skin against UVB-induced oxidative stress. Research suggests that calendula can maintain reduced glutathione levels and affect the secretion/activity of matrix metalloproteinases, which are crucial in skin repair and protection (Fonseca et al., 2010).

  • Angiogenic Activity : Calendula officinalis, including calenduladiol, has shown angiogenic activity, which is essential for wound healing. The angiogenic activity was demonstrated in a study using the chick chorioallantoic membrane assay, indicating the potential of calendula in promoting the formation of new blood vessels during the wound healing process (Patrick et al., 1996).

  • Antiproliferative Effects Against Cancer Cells : Calenduladiol and its derivatives have been explored for their antiproliferative effects against cancer cells, particularly in prostate cancer. This research highlights the potential therapeutic applications of calenduladiol in cancer treatment (Castro et al., 2019).

  • of compounds like triterpenes, flavonoids, and others. These compounds contribute to the plant's medicinal properties and have been studied using various analytical techniques (Olennikov & Kashchenko, 2022).
  • Chemical Composition and Pharmacological Activities : The chemical composition of Calendula officinalis has been extensively studied, revealing the presence of triterpenoids, flavonoids, coumarines, quinones, volatile oil, carotenoids, and amino acids. These constituents contribute to the plant's diverse pharmacological activities such as anti-inflammatory, hepatoprotective, and wound healing properties (Muley et al., 2009).

  • Evaluation of Wound Healing Properties : In vitro studies on the wound healing properties of Calendula officinalis extracts, including calenduladiol, have shown promising results. These studies aim to understand the molecular mechanisms behind the plant's traditional use in skin inflammation treatment and minor wound healing (Nicolaus et al., 2017).

Future Directions

: Verma, P. K., Raina, R., Agarwal, S., & Kour, H. (2018). Phytochemical ingredients and pharmacological potential of Calendula officinalis Linn. Pharmaceutical and Biomedical Research, 4(2), 1-17. PDF

properties

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBZENLMTKDAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905678
Record name Lup-20(29)-ene-3,16-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calendula

CAS RN

10070-48-1
Record name NSC133914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lup-20(29)-ene-3,16-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calenduladiol
Reactant of Route 2
Calenduladiol
Reactant of Route 3
Calenduladiol
Reactant of Route 4
Calenduladiol
Reactant of Route 5
Calenduladiol
Reactant of Route 6
Calenduladiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.